
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
Descripción general
Descripción
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also has a benzamide group, which consists of a benzene ring attached to an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Furan compounds can be synthesized through various methods, including palladium-catalyzed reactions, and reactions involving carbonyl compounds and halides . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . The specific synthesis pathway for this compound would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and oxadiazole rings are likely to be planar due to the nature of their bonding . The benzamide group could introduce some degree of non-planarity to the molecule, depending on its position relative to the other rings.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, oxadiazole, and benzamide groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Oxadiazoles can participate in reactions such as nucleophilic substitution at the carbon between the oxygen and nitrogen atoms . The benzamide group can undergo reactions typical of amides, such as hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. Its solubility in various solvents would depend on the nature of the functional groups present in the molecule .Aplicaciones Científicas De Investigación
- Researchers have explored the use of this compound in catalytic organic synthesis. For instance, a recent study integrated biomass catalytic conversion with organic synthesis techniques. They utilized N-acetylglucosamine as the primary feedstock, transforming it into 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone led to the synthesis of a novel compound, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies green chemistry principles.
- While not extensively studied, derivatives of furan compounds, including those related to our target compound, have shown potential antibacterial activity. Researchers have designed and synthesized novel furan-based derivatives, evaluating their antimicrobial effects against bacteria such as Staphylococcus aureus and Streptococcus faecium .
- Furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxymethylfurfural, play a crucial role in sustainable chemistry. While our compound is not directly mentioned, understanding its place within the broader context of FPCs is essential .
Catalytic Organic Synthesis
Antibacterial Activity
Platform Chemicals Beyond Fuels and Plastics
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to produce its effects. The specific targets and the nature of the interactions would depend on the structure of the compound and the condition it’s intended to treat .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHWYUBZAYLMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330507 | |
| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
887884-03-9 | |
| Record name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



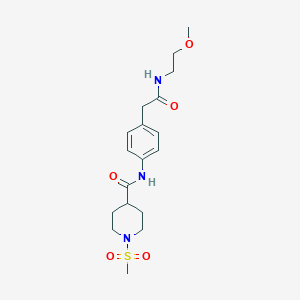
![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)
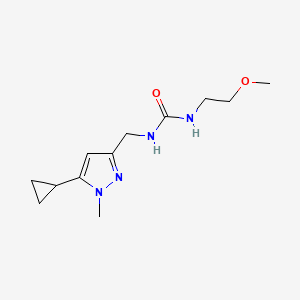
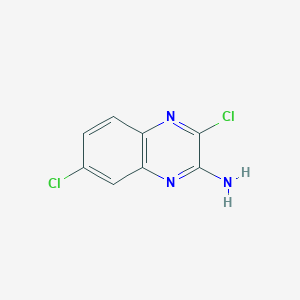
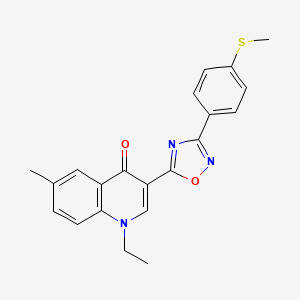
![N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2707077.png)
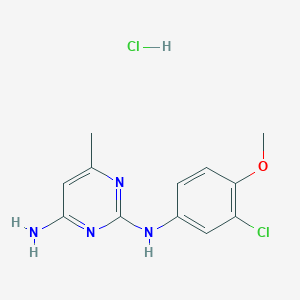

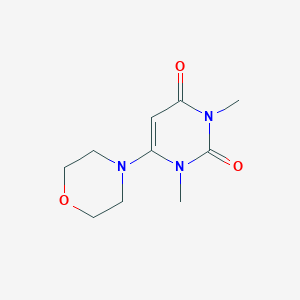


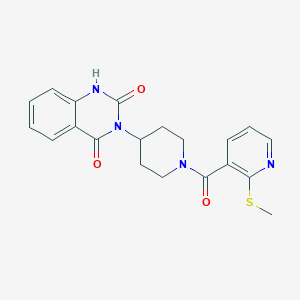

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)